Vinyl Chloride

Description

Historical Context and Evolution of Research on Vinyl Chloride

This compound was first synthesized in 1835 by Justus von Liebig and his student Henri Victor Regnault. They achieved this by treating 1,2-dichloroethane (B1671644) with a solution of potassium hydroxide (B78521) in ethanol. wikipedia.orgchemicalbook.comacs.org Despite this early discovery, the commercial potential of this compound and its polymer, PVC, was not immediately recognized. vinylinfo.org

Significant advancements in this compound research and application began in the early 20th century. In 1912, Fritz Klatte, a German chemist, patented a method for producing this compound from acetylene (B1199291) and hydrogen chloride using mercuric chloride as a catalyst. wikipedia.orgchandra-asri.combritannica.com This acetylene-based route was a common industrial method before ethylene (B1197577) became widely available. wikipedia.org

The commercialization of PVC, and consequently the widespread industrial interest in this compound, was further propelled by Waldo Semon in 1926. Working for B.F. Goodrich, Semon unexpectedly obtained plasticized PVC, a flexible and chemically inert product, while attempting to dehydrohalogenate high molecular weight PVC. This discovery was pivotal, opening the door for PVC's extensive commercial applications. tandfonline.comthoughtco.comtandfonline.com By the 1950s, PVC production was rapidly expanding globally, with new applications emerging in various industries, including construction, automotive, and electrical sectors. vinylinfo.orgpiper-plastics.com

The evolution of research on this compound has also been significantly shaped by the understanding of its health implications. As early as the 1930s, the hepatotoxicity of this compound was recognized. wikipedia.org Internal industry experiments in 1959 suggested the potent toxicity of this compound, and by 1963, research indicated liver damage in test animals from exposures below 500 parts per million (ppm). wikipedia.orgnih.gov The disclosure of rare liver cancers (angiosarcoma of the liver) in this compound workers in 1974 marked a critical turning point, leading to increased research into its carcinogenic properties and stricter industrial regulations. wikipedia.orgtandfonline.comnih.govbeyondplastics.org This led to the development of closed-loop polymerization processes in the late 1970s, significantly reducing worker exposure. wikipedia.org

Significance of this compound in Environmental Health Sciences and Industrial Chemistry

This compound holds immense significance in industrial chemistry, primarily as the monomer for polythis compound (PVC). wikipedia.orgwestlake.comatamanchemicals.com PVC is one of the most widely produced polymers globally, with approximately 40 million tonnes of PVC resin produced annually, requiring a corresponding amount of this compound monomer. wikipedia.org In 2021, the worldwide market for this compound was 51 megatonnes. acs.org

Industrial Applications of PVC (derived from this compound) westlake.comatamanchemicals.comchandra-asri.comnih.govwww.gov.ukchemicalsafetyfacts.org

| Application Area | Examples of Products |

| Construction | Pipes (B44673) (water, conduit), window frames, door frames, siding, flooring, roofing materials, wire and cable coatings |

| Automotive | Interior components, upholstery |

| Consumer Goods | Packaging materials, credit cards, housewares, toys, vinyl music records |

| Electrical | Cable insulation, electrical applications |

| Medical Products | Disposable intravenous bags, tubing, bedpans |

| Other | Chlorinated solvents (e.g., 1,1,1-trichloroethane), binding agents in paint and glue |

Beyond its primary role in PVC production, this compound has had minor uses, including as a refrigerant, an extraction solvent for heat-sensitive materials, and as a propellant in aerosol sprays for various products; however, many of these uses were banned in countries like the United States by 1974 due to health concerns. nih.govwww.gov.uk

In environmental health sciences, this compound is a compound of significant concern. It is not known to occur naturally in the environment in large quantities and is primarily released through industrial activities, particularly from this compound and PVC manufacturing plants, and from hazardous waste sites and landfills. www.gov.ukcanada.caepa.govcancer.govcdc.gov However, recent research has also indicated that this compound can be formed naturally in soil through the oxidative degradation of organic matter. nih.gov

This compound is classified as a human carcinogen by the U.S. EPA (Group A) and IARC (Group 1). beyondplastics.orgcancer.govepa.gov Research has consistently shown an increased risk of a rare form of liver cancer (hepatic angiosarcoma) in humans exposed to this compound, with evidence also suggesting associations with primary liver cancer, brain and lung cancers, lymphoma, and leukemia. wikipedia.orgbeyondplastics.orgcancer.govcdc.govepa.gov

Environmental fate studies indicate that this compound is highly volatile and readily evaporates from soil and water surfaces into the atmosphere. epa.govcdc.govwho.intcdc.gov In the air, it degrades relatively quickly by reaction with photochemically produced hydroxyl radicals, with a half-life of a few hours to 1.5 days. epa.govcdc.govcdc.gov In soil, this compound is highly mobile and can leach into groundwater, where it may undergo biodegradation under anaerobic conditions or persist for extended periods. epa.govwho.intcdc.govresearchgate.net It can also be formed in groundwater as a degradation product of other chlorinated solvents like trichloroethene and tetrachloroethene. wikipedia.orgwho.intcdc.govresearchgate.net

The environmental impact of this compound extends to its role in the life cycle of PVC. The production process of PVC is energy-intensive and can lead to emissions of this compound into the air and wastewater. cdc.govresearchgate.netnaturvardsverket.se The decomposition of PVC waste can release harmful chlorinated compounds, including this compound, and contribute to microplastic pollution. nih.gov

Structure

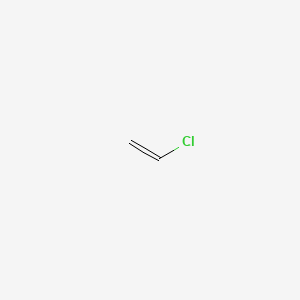

2D Structure

3D Structure

Properties

IUPAC Name |

chloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHJMEDXRYGGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl, Array | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-37-3, 25037-47-2, 9002-86-2 | |

| Record name | Ethene, chloro-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, chloro-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(vinyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021434 | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

75-01-4 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Toxicological Research of Vinyl Chloride

Carcinogenic Mechanisms and Molecular Pathways

The carcinogenicity of vinyl chloride is fundamentally linked to its metabolic activation within the body, leading to the formation of reactive intermediates that can damage cellular macromolecules, especially deoxyribonucleic acid (DNA) uni-freiburg.derna-society.org.

Metabolic Activation and Reactive Metabolite Formation

This compound itself is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects uni-freiburg.derna-society.org. The primary metabolic pathway involves the oxidation of this compound, predominantly by the cytochrome P450 (CYP) system, specifically the CYP2E1 isoenzyme, in the liver. This process yields a highly reactive epoxide intermediate, chloroethylene oxide (CEO). Chloroethylene oxide is a short-lived compound that rapidly rearranges to form chloroacetaldehyde (B151913) (CAA). Both chloroethylene oxide and chloroacetaldehyde are electrophilic metabolites capable of forming covalent bonds with proteins, ribonucleic acid (RNA), and DNA, thereby initiating toxic effects.

Deoxyribonucleic Acid Adduction and Genotoxicity

The reactive metabolites, chloroethylene oxide and chloroacetaldehyde, are potent alkylating agents that form various adducts with DNA bases uni-freiburg.derna-society.org. The major DNA adduct formed by this compound in rats, accounting for approximately 98% of total adducts, is 7-(2-oxoethyl)guanine uni-freiburg.derna-society.org. While this major adduct is largely devoid of promutagenic activity, other "etheno" adducts are critically important for this compound-induced mutagenesis and carcinogenesis uni-freiburg.derna-society.org. These promutagenic etheno adducts include 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (N2,3-εG) uni-freiburg.derna-society.org. These etheno adducts typically represent about 1% or less of the total this compound DNA adducts in rats but are known for their long persistence and promutagenic properties uni-freiburg.derna-society.org. The formation of these DNA adducts is a key event in the pathway leading to this compound-induced hepatocarcinogenesis rna-society.org.

Mutagenicity Studies and Promutagenic Adducts

This compound is a known mutagen and clastogen in both animals and humans. Studies have demonstrated that this compound induces mutations and chromosomal aberrations in various assays involving bacteria, yeast, and mammalian cells, often requiring metabolic activation. The promutagenic nature of the etheno DNA adducts is central to this compound's mutagenicity uni-freiburg.derna-society.org. For instance, N2,3-ethenoguanine has been shown to produce G→A transitions in Escherichia coli. In liver tumors induced by this compound in Sprague-Dawley rats, base pair substitutions were observed in the Ha-ras gene in hepatocellular carcinoma and in the p53 gene in angiosarcoma of the liver. Similar mutations in the p53 gene have been detected in liver angiosarcomas and hepatocellular carcinomas from highly exposed this compound workers. These findings align with the known promutagenic properties and persistence of etheno adducts in liver DNA following this compound exposure.

Role of Cytochrome P450 (CYP2E1) in this compound Metabolism

Cytochrome P450 2E1 (CYP2E1) plays a pivotal role in the initial oxidative metabolism of this compound to its reactive intermediates, chloroethylene oxide and chloroacetaldehyde. Inhibition studies using chemical and immunological inhibitors have confirmed that CYP2E1 is the primary enzyme responsible for this compound metabolism. Genetic polymorphisms in CYP2E1, as well as in phase II enzymes like glutathione (B108866) S-transferase theta 1 (GSTT1), can influence the risk of this compound-induced mutations and liver damage, irrespective of the exposure level. For example, a CYP2E1 c2c2 genotype has been associated with an increased risk of abnormal liver function and p53 overexpression in highly exposed this compound workers.

Non-Linear Toxicokinetics and Metabolic Saturation in Carcinogenesis

The metabolism of this compound exhibits non-linear toxicokinetics, following Michaelis-Menten kinetics, and becomes saturated at higher exposure concentrations uni-freiburg.derna-society.org. In rats, metabolic saturation is typically observed at concentrations above 100 ml/m³ (approximately 250 ppm) in air uni-freiburg.de. This metabolic saturation is consistent with the plateau observed in the incidence of hepatic angiosarcomas in rat bioassays, suggesting that once the metabolic pathway is saturated, the rate of reactive metabolite formation no longer increases proportionally with higher exposures uni-freiburg.derna-society.org. At concentrations above saturation, the elimination of this compound occurs primarily through other routes, such as exhalation of the parent compound. Physiologically based pharmacokinetic/toxicokinetic (PBPK) models have been developed to account for this non-linear behavior and have been applied in human cancer risk assessments uni-freiburg.derna-society.org.

Epidemiological Investigations of this compound Exposure and Human Health Outcomes

Epidemiological studies have provided substantial evidence for the carcinogenicity of this compound in humans, primarily focusing on cohorts of workers exposed during the production of this compound monomer and polythis compound.

The most well-established human health outcome associated with this compound exposure is angiosarcoma of the liver (ASL), a rare and aggressive tumor uni-freiburg.de. This tumor type is consistently observed in both humans and experimental animals following this compound exposure uni-freiburg.de.

Beyond ASL, epidemiological investigations have also indicated an increased risk for other cancers and health issues:

Hepatocellular Carcinoma (HCC): Some studies have shown an excess risk for HCC and liver cirrhosis among this compound workers.

Other Cancers: Elevated risks for brain tumors, lung tumors, and malignancies of the lymphatic and hematopoietic system have been reported in some studies. While some studies suggested slightly elevated risks for gastric and gastrointestinal cancers, these findings have not been consistently confirmed across all investigations.

Liver Damage: Chronic exposure to this compound, through both inhalation and oral routes, can lead to liver damage. This includes abnormal liver function, liver fibrosis, and cirrhosis.

Neurological and Behavioral Symptoms: Workers exposed to this compound have reported central nervous system (CNS) effects such as dizziness, drowsiness, fatigue, headache, visual and/or hearing disturbances, memory loss, and sleep disturbances. Peripheral nerve damage, including tingling, numbness, weakness, and pain in fingers, has also been suggested.

"this compound Disease": A small percentage of individuals with high occupational exposure to this compound have developed a syndrome characterized by Raynaud's phenomenon (blanching and discomfort of fingers upon cold exposure), changes in finger bones, and scleroderma-like skin changes (skin thickening, decreased elasticity, slight edema).

It is important to note that many older epidemiological studies are limited by the absence of information on individual exposure levels, making it challenging to establish precise dose-response relationships. Despite these limitations, the consistent findings across multiple studies underscore the significant health risks associated with this compound exposure.

Reproductive and Developmental Effects

Experimental Animal Studies in this compound Toxicity

Carcinogenesis in Rodent Models

Extensive studies in various rodent models, including mice, rats, and hamsters, have consistently demonstrated the carcinogenicity of this compound. Following both oral and inhalation exposure, this compound has been shown to induce a range of tumors in these animals iarc.frwww.gov.uk. The primary target organ for this compound-induced carcinogenicity in rodents is the liver, where it consistently causes hepatic angiosarcomas iarc.frwww.gov.ukresearchgate.net. This rare form of liver cancer is also a hallmark of this compound exposure in humans nih.gov.

Beyond hepatic angiosarcomas, this compound exposure in rodents has been linked to other malignant neoplasms at various anatomical sites. These include tumors in the mammary gland, lung, Zymbal gland, and skin www.gov.uk. Studies involving prenatal exposure to this compound in rats have also indicated its carcinogenic potential www.gov.uk. The consistency of these findings across different species and routes of administration in experimental animals provides strong evidence for this compound's carcinogenic properties iarc.frwww.gov.uk.

Interspecies Comparative Toxicology and Susceptibility

Comparative toxicokinetic studies reveal both similarities and differences in this compound metabolism across species. While information on human toxicokinetics is limited, animal data suggest that similar target organs, such as the liver and central nervous system, are affected across species, implying some kinetic similarities cdc.gov. Most toxicokinetic research has been conducted using rats, but a study in primates indicated that metabolism might saturate at lower concentrations in primates compared to rats, which could suggest a lower saturation point in humans as well cdc.govcdc.gov.

The metabolism of this compound is crucial for its toxicity, as it requires metabolic activation to form reactive intermediates capes.gov.brtandfonline.com. This initial metabolism is predominantly oxidative and occurs via cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver louisville.educas.orguzh.ch. Metabolic saturation has been observed in rats at approximately 250 ppm, a concentration consistent with a plateau in hepatic angiosarcoma incidence in rat bioassays capes.gov.brtandfonline.com. Genetic factors, such as polymorphisms in enzymes responsible for this compound metabolism (e.g., CYP2E1 and glutathione S-transferase theta 1 (GSTT1)), can influence the risk of this compound-induced mutations, irrespective of exposure levels uzh.ch. Data suggest that fetuses, infants, and young children may exhibit increased susceptibility to the toxic effects of this compound cdc.gov.

Mechanistic Research from Animal Bioassays

Mechanistic research from animal bioassays provides strong evidence that this compound-induced carcinogenicity operates through a genotoxic mechanism mediated by reactive metabolites nih.govcapes.gov.brtandfonline.com. The key events in the pathway of this compound-induced liver carcinogenesis have been well-established in experimental animals and include:

Metabolic Activation: this compound is metabolized by CYP2E1, primarily in the liver, to form the highly reactive epoxide intermediate, chloroethylene oxide nih.govcapes.gov.brlouisville.educas.orguzh.chresearchgate.net. Chloroethylene oxide then spontaneously rearranges to form chloroacetaldehyde cdc.govcdc.govresearchgate.net. Both chloroethylene oxide and chloroacetaldehyde are alkylating agents wikipedia.org. Chloroethylene oxide is considered the more potent mutagen and potentially the ultimate carcinogenic metabolite cdc.gov.

DNA Binding and Adduct Formation: The reactive metabolites, particularly chloroethylene oxide, bind to DNA nucleotide bases, forming DNA adducts nih.govcapes.gov.brtandfonline.comcas.orgresearchgate.netnih.gov. Several types of DNA adducts are formed, including N2,3-etheno-2′-deoxyguanosine (N2,3εdG), 1,N2-etheno-2′-deoxyguanosine (1,N2εdG), 3,N4-etheno-2′-deoxycytosine (εdC), 1,N6-etheno-2′-deoxyadenine (εdA), and 7-(2-oxoethyl)guanine nih.gov. While 7-(2-oxoethyl)guanine is the predominant adduct (approximately 98% in rats), the etheno adducts (N2,3εdG, εdC, and εdA) are considered clearly promutagenic, despite being present at lower concentrations (around 1% or less) capes.gov.brtandfonline.com.

Promutagenic Action: These DNA adducts can lead to specific types of mutations. For instance, εA causes A→G transitions and A→T transversions, εC causes C→A transversions and C→T transitions, and εG causes G→A transitions nih.gov. These mutation types are observed in proto-oncogenes and tumor-suppressor genes (e.g., TP53 and RAS genes) in this compound-induced tumors nih.govresearchgate.net.

Impact on Gene Function: The mutations in proto-oncogenes and tumor-suppressor genes affect their functioning at the gene and protein levels, ultimately leading to tumorigenesis nih.govtandfonline.comresearchgate.net. For example, specific mutations associated with this compound-induced liver tumors include G>A transitions at codon 13 of the Ki-ras proto-oncogene and A>T transversions in the p53 tumor suppressor protein researchgate.net.

This compound is a genotoxic carcinogen that induces unscheduled DNA synthesis, increases sister chromatid exchange frequency in rat and human cells, and enhances chromosomal aberrations and micronucleus formation in mice, rats, and hamsters in vivo nih.gov. There is no evidence suggesting that a cytotoxic mechanism is involved in the development of liver tumors after this compound exposure uzh.ch.

Biomarkers of this compound Exposure and Effect

Biomarkers play a crucial role in assessing exposure to this compound and its biological effects.

Biomarkers of Exposure:

This compound in exhaled air: This is the most specific biomarker for recent this compound exposure. It can be quantified following acute moderate-to-high exposures, but its utility is limited for low-level exposures due to the rapid expiration of this compound, with a half-life of 20-30 minutes after inhalation cdc.govcdc.gov.

Thiodiglycolic acid (TDGA) in urine: TDGA is a major metabolite of this compound and has been used to monitor occupational exposure cdc.govacs.orgnih.gov. While its levels correlate with this compound air concentrations above 5 ppm, this correlation becomes more variable at lower concentrations, and it is not specific solely to this compound exposure cdc.govcdc.govnih.gov.

N-acetyl-S-(2-hydroxyethyl)-cysteine in urine: Similar to TDGA, this metabolite has limited utility as a specific biomarker for this compound exposure cdc.gov.

Biomarkers of Effect:

DNA Adducts: The formation of DNA adducts, such as etheno adducts (e.g., 1,N6-ethenodeoxyadenosine (εdA), 3,N4-ethenodeoxycytidine (εdC), and N2,3-ethenodeoxyguanosine (N2,3εdG)), are direct biomarkers of this compound's genotoxic effect nih.govcdc.govcapes.gov.brresearchgate.netnih.gov. These adducts are promutagenic and can lead to mutations in critical genes nih.govcapes.gov.brresearchgate.net.

Mutations in Proto-oncogenes and Tumor Suppressor Genes: Specific mutations, such as G>A transitions at codon 13 of the Ki-ras proto-oncogene and A>T transversions in the p53 tumor suppressor protein, are considered characteristic of this compound-induced liver tumors and can serve as biomarkers of effect nih.govresearchgate.net. Serum anti-p53 antibodies have also been detected in angiosarcoma patients and some occupationally exposed workers researchgate.net.

Micronucleus Formation and Chromosomal Aberrations: this compound induces micronucleus formation and chromosomal aberrations in experimental animals and has been observed in this compound-exposed workers, reflecting its genotoxic effect nih.govresearchgate.net.

Interactions of this compound with Dietary Factors and Co-Exposures

Research indicates that this compound's toxicological effects can be influenced by dietary factors and co-exposures, particularly concerning liver health.

Dietary Factors: this compound exposure can interact with dietary factors to exacerbate liver injury. Studies have shown that this compound exposure, even at levels not causing overt liver injury on their own, can significantly enhance liver damage, steatosis, and neutrophil infiltration in mice fed a high-fat diet (HFD) nih.govnih.gov. This suggests that this compound can cause metabolic stress, sensitizing the liver to steatohepatitis induced by HFD nih.govnih.gov. The metabolism of this compound is similar to that of ethanol, which also causes fatty liver disease louisville.edu. Increased dietary levels of omega-6 unsaturated fat, such as linoleic acid, have been shown to enhance alcohol-induced liver injury and may similarly interact with this compound louisville.edu. These findings challenge the notion that current low-level exposure limits for this compound are entirely safe, especially in populations with underlying conditions like non-alcoholic fatty liver disease (NAFLD) nih.govresearchgate.netresearchgate.net.

Co-Exposures: Interactions with other chemical substances can also modify this compound's effects. For example, a study examining the interaction between this compound and trichloroethylene (B50587) found that trichloroethylene inhibited this compound metabolism in a competitive manner at high concentrations cdc.gov. Additionally, factors that increase CYP activity, such as Aroclor 1254, have been shown to enhance this compound-induced hepatotoxicity cdc.gov. The alternative metabolic pathway for this compound can be blocked by substances like Antabuse, which could lead to more this compound being metabolized to the toxic chloroethylene oxide, potentially increasing the risk of hepatotoxicity and cancer cdc.gov.

Environmental Fate and Transport of Vinyl Chloride

Environmental Release and Distribution Pathways

The primary source of vinyl chloride in the environment is from its production and use in the manufacturing of polythis compound (PVC) and other copolymers. cdc.govepa.gov Emissions are primarily to the atmosphere, with smaller amounts released to water and soil. oecd.orgtoxicfreefuture.org In 2021, an estimated 428,185 pounds of this compound were released to the atmosphere from domestic manufacturing and processing facilities in the United States. nih.gov

Once released, the distribution of this compound is dictated by its physical and chemical properties.

Atmosphere: Due to its high vapor pressure, this compound released to the environment will exist predominantly as a gas in the atmosphere. nih.gov A Level III fugacity model predicts that 99.98% of this compound emitted to the atmosphere will remain there. oecd.org

Water: When released into surface water, this compound rapidly volatilizes into the atmosphere. cdc.govepa.gov The half-life for volatilization from surface waters can range from approximately 1 to 40 hours. who.int

Soil: If released to soil, this compound is expected to volatilize quickly from the surface. epa.gov It has high mobility in soil and can leach into groundwater. nih.govepa.gov

It is important to note that this compound can also be formed in the environment through the breakdown of other chlorinated solvents, such as tetrachloroethylene (B127269) and trichloroethylene (B50587), by soil organisms. nih.govwikipedia.orgcollinslaw.com This makes it a common contaminant near landfills and hazardous waste sites. wikipedia.orgwww.gov.uk

Environmental Releases of this compound (2021)

| Environmental Compartment | Reported Release (pounds) |

|---|---|

| Air | 428,185 |

Data from the Toxics Release Inventory (TRI) for 2021, representing releases from 38 domestic manufacturing and processing facilities. nih.gov Note: This is not an exhaustive list as only certain types of facilities are required to report. regenesis.com

Degradation Processes in Environmental Compartments

The persistence of this compound in the environment is limited by various degradation processes, which differ depending on the environmental compartment.

In the atmosphere, the primary degradation pathway for this compound is through reaction with photochemically produced hydroxyl radicals (•OH) and ozone. nih.govwho.int This process, known as photochemical oxidation, breaks down the this compound molecule. mdpi.com The atmospheric half-life of this compound is estimated to be between 1 and 4 days. cdc.govwho.int The reaction products of this oxidation include formaldehyde, formic acid, and hydrogen chloride. who.intmdpi.com Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not a significant degradation mechanism for this compound in the atmosphere because it does not absorb light at wavelengths that penetrate the lower atmosphere. cdc.gov

Atmospheric Half-Life of this compound

| Reactant | Estimated Half-Life | Source |

|---|---|---|

| Hydroxyl Radicals (•OH) | 1-2 days | cdc.govepa.govwww.gov.ukcdc.gov |

| Ozone (O3) | 46 days | nih.gov |

In water, direct photodegradation of this compound is slow because it does not absorb ultraviolet radiation at wavelengths found in sunlight that penetrate the water column. cdc.gov However, in the presence of photosensitizers like humic materials, which are common in natural waters, photodegradation can be more rapid. cdc.govepa.gov Hydrolysis, the reaction with water, is not a significant degradation process for this compound, with an estimated half-life of over 10 years at 25°C. cdc.govnih.gov Given the rapid rate of volatilization, neither photodegradation nor hydrolysis are considered major removal mechanisms in aquatic environments. cdc.gov

Microorganisms can degrade this compound through several pathways, both in the presence (aerobic) and absence (anaerobic) of oxygen.

Under aerobic conditions, certain bacteria can use this compound as a source of carbon and energy, a process known as direct oxidation. unimi.itregenesis.com Ethenotrophs, bacteria that can grow on ethene, and methanotrophs, bacteria that utilize methane (B114726), are key players in this process. nih.govmdpi.com These bacteria produce enzymes, such as alkene monooxygenase and methane monooxygenase, that can fortuitously degrade this compound. nih.govunimi.itregenesis.com This cometabolic process breaks down this compound into less harmful substances like carbon dioxide and water. regenesis.com Studies have shown that in aerobic soil-water microcosms, about 25% of this compound can be degraded in one week, with over 99% degraded in 15.4 weeks. cdc.gov The presence of methane can stimulate the activity of methanotrophs, enhancing the degradation of this compound. nih.govacs.org

Aerobic Biodegradation of this compound

| Microorganism Type | Degradation Mechanism | Key Enzymes |

|---|---|---|

| Ethenotrophs | Direct Oxidation / Cometabolism | Alkene Monooxygenase |

| Methanotrophs | Cometabolism | Methane Monooxygenase |

Ethenotrophs can use this compound as a primary substrate, while methanotrophs degrade it cometabolically. nih.govunimi.itregenesis.commdpi.com

This compound is often found in anaerobic environments, such as groundwater and landfills, as a breakdown product of more highly chlorinated compounds like tetrachloroethylene (PCE) and trichloroethylene (TCE). collinslaw.comwww.gov.ukusgs.gov This process, called reductive dechlorination, occurs when anaerobic microorganisms use these chlorinated solvents as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. usgs.govregenesis.com The sequence is typically PCE → TCE → dichloroethene (DCE) → this compound → ethene. usgs.gov While this process can lead to the accumulation of this compound, some specialized anaerobic bacteria, such as certain species of Dehalococcoides, can further dechlorinate this compound to the non-toxic end product, ethene. asm.orgnih.gov This final step is crucial for the complete detoxification of chlorinated ethene plumes. asm.orgnih.gov The rate of anaerobic degradation can be influenced by environmental factors, such as the presence of iron. cdc.gov

Anaerobic Reductive Dechlorination Pathway

| Parent Compound | Daughter Product |

|---|---|

| Tetrachloroethylene (PCE) | Trichloroethylene (TCE) |

| Trichloroethylene (TCE) | Dichloroethene (DCE) |

| Dichloroethene (DCE) | This compound |

| This compound | Ethene |

Sequential reductive dechlorination of chlorinated ethenes. usgs.govregenesis.com

Biotransformation Pathways

Influence of Environmental Conditions on Biodegradation Kinetics

The rate and extent of this compound biodegradation are significantly influenced by a variety of environmental conditions. Both aerobic and anaerobic processes can degrade this compound, but their kinetics are subject to factors such as the presence of specific microbial populations, oxygen levels, pH, and the availability of other organic compounds.

Under anaerobic conditions , the biodegradation of this compound can be slow. cedre.fr It is often the product of the reductive dechlorination of more chlorinated compounds like tetrachloroethylene and trichloroethylene. cdc.govnih.gov The rate of anaerobic degradation is dependent on the components of the media; for instance, the presence of increased iron can enhance the process. cdc.gov In laboratory-scale soil experiments, this compound was degraded by approximately 20-50% in 4 weeks and 55-100% in 11 weeks under anaerobic conditions. nih.gov The biodegradation half-life in anaerobic water has been reported as 110 days. nih.gov In some cases, under anaerobic conditions, the concentration of this compound can actually increase as a result of the degradation of its parent compounds.